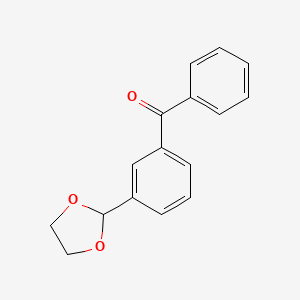

3-(1,3-Dioxolan-2-YL)benzophenone

Description

BenchChem offers high-quality 3-(1,3-Dioxolan-2-YL)benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Dioxolan-2-YL)benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(12-5-2-1-3-6-12)13-7-4-8-14(11-13)16-18-9-10-19-16/h1-8,11,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPRGYBCSLSUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441141 | |

| Record name | 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85366-46-7 | |

| Record name | 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(1,3-Dioxolan-2-YL)benzophenone synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(1,3-Dioxolan-2-YL)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-(1,3-Dioxolan-2-YL)benzophenone, a valuable building block in organic synthesis and medicinal chemistry. The document outlines a logical retrosynthetic analysis and details a primary synthetic route involving the protection of a commercially available starting material followed by a Grignard reaction. An alternative conceptual pathway is also discussed. The guide includes detailed, step-by-step experimental protocols, explanations of the underlying chemical principles, and data presentation in a clear, accessible format. This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex organic molecules.

Introduction and Retrosynthetic Analysis

3-(1,3-Dioxolan-2-YL)benzophenone is a benzophenone derivative featuring a dioxolane moiety. The benzophenone core is a common scaffold in photochemistry and drug discovery, while the dioxolane group serves as a protected aldehyde, allowing for selective transformations at other positions of the molecule. This combination makes it a versatile intermediate for the synthesis of more complex molecular architectures.

A logical approach to the synthesis of this target molecule is to disconnect the carbon-carbon bond of the ketone. This retrosynthetic analysis suggests two primary pathways, as illustrated below.

Caption: Retrosynthetic analysis of 3-(1,3-Dioxolan-2-YL)benzophenone.

Pathway A, which involves a Grignard reaction with a protected benzonitrile derivative, is the more direct and well-documented approach. Pathway B, a conceptual Friedel-Crafts acylation, presents potential challenges with regioselectivity and functional group compatibility. This guide will focus on the detailed execution of Pathway A.

Recommended Synthetic Pathway: Grignard Reaction Route

This pathway consists of two main steps: the protection of 3-cyanobenzaldehyde as a dioxolane, followed by the addition of a phenyl Grignard reagent to the nitrile.

Step 1: Synthesis of 3-(1,3-Dioxolan-2-yl)benzonitrile

The first step involves the protection of the aldehyde functional group of 3-cyanobenzaldehyde as a cyclic acetal. This is a standard procedure that utilizes ethylene glycol in the presence of an acid catalyst.[1][2] The reaction is driven to completion by the removal of water, typically with a Dean-Stark apparatus.

Reaction Scheme:

3-Cyanobenzaldehyde + Ethylene Glycol --(p-TsOH, Toluene, reflux)--> 3-(1,3-Dioxolan-2-yl)benzonitrile

-

To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 3-cyanobenzaldehyde (1 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).

-

Add toluene as the solvent (approximately 5-10 mL per gram of 3-cyanobenzaldehyde).

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(1,3-dioxolan-2-yl)benzonitrile, which is typically an oil and can be used in the next step without further purification.

Causality and Self-Validation:

-

Ethylene Glycol: Forms a stable five-membered cyclic acetal (dioxolane) which is resistant to basic and nucleophilic conditions, such as those present in a Grignard reaction.[3][4]

-

p-Toluenesulfonic Acid (p-TsOH): A strong acid catalyst that protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol.[2]

-

Dean-Stark Trap: The removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the formation of the acetal, ensuring a high yield.[2]

-

Sodium Bicarbonate Wash: Neutralizes the acidic catalyst, preventing potential deprotection of the acetal during workup and storage.

Step 2: Synthesis of 3-(1,3-Dioxolan-2-YL)benzophenone via Grignard Reaction

In this step, the nitrile group of 3-(1,3-dioxolan-2-yl)benzonitrile is reacted with phenylmagnesium bromide. The Grignard reagent adds to the nitrile to form an imine intermediate, which is then hydrolyzed to the desired ketone upon acidic workup.

Reaction Scheme:

3-(1,3-Dioxolan-2-yl)benzonitrile + Phenylmagnesium Bromide --(1. THF, 2. H₃O⁺)--> 3-(1,3-Dioxolan-2-YL)benzophenone

-

Preparation of Phenylmagnesium Bromide:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve bromobenzene (1.1 equivalents) in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should start, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Nitrile:

-

Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

-

Dissolve 3-(1,3-dioxolan-2-yl)benzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting nitrile.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(1,3-Dioxolan-2-YL)benzophenone.

-

Causality and Self-Validation:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, especially water. The use of flame-dried glassware and anhydrous solvents is critical for the successful formation and reaction of the Grignard reagent.

-

Ammonium Chloride Quench: Provides a mild acidic workup to hydrolyze the imine intermediate to the ketone while minimizing the risk of cleaving the acid-sensitive dioxolane protecting group. Stronger acids could lead to deprotection.

-

Column Chromatography: This is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.

Data Summary

The following table summarizes the key parameters for the recommended synthetic pathway.

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Reaction Time | Expected Yield |

| 1 | 3-Cyanobenzaldehyde, Ethylene glycol | p-Toluenesulfonic acid | Toluene | Reflux | 2-4 hours | >90% |

| 2 | 3-(1,3-Dioxolan-2-yl)benzonitrile, Bromobenzene | Magnesium, Iodine (catalytic) | THF | 0 °C to RT | 2-6 hours | 60-80% |

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of 3-(1,3-Dioxolan-2-YL)benzophenone.

Caption: Experimental workflow for the synthesis of 3-(1,3-Dioxolan-2-YL)benzophenone.

Alternative Conceptual Pathway: Friedel-Crafts Acylation

An alternative, though likely more challenging, route would involve a Friedel-Crafts acylation.[5][6] This could theoretically proceed by reacting benzene with a suitable 3-(1,3-dioxolan-2-yl)benzoyl derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Conceptual Steps:

-

Preparation of the Acylating Agent: Conversion of 3-(1,3-dioxolan-2-yl)benzoic acid (which would need to be synthesized, for example, by hydrolysis of the corresponding nitrile) to the more reactive acyl chloride using a reagent like thionyl chloride.

-

Friedel-Crafts Acylation: Reaction of the acyl chloride with benzene and a Lewis acid catalyst.

Potential Challenges:

-

Lewis Acid Sensitivity: The dioxolane group is sensitive to strong Lewis acids, which are required for Friedel-Crafts acylation. This could lead to deprotection and side reactions.

-

Substrate Reactivity: The electron-withdrawing nature of the protected aldehyde group might deactivate the aromatic ring, making the Friedel-Crafts reaction sluggish.

Due to these potential complications, the Grignard reaction pathway is recommended as the more reliable and higher-yielding approach.

Conclusion

This technical guide has detailed a robust and scientifically sound pathway for the synthesis of 3-(1,3-Dioxolan-2-YL)benzophenone. The recommended two-step sequence, involving acetal protection followed by a Grignard reaction, is based on well-established and reliable organic transformations. By providing detailed experimental protocols and explaining the rationale behind the procedural choices, this guide aims to equip researchers with the necessary information to successfully synthesize this valuable chemical intermediate.

References

-

Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC - NIH. Available at: [Link]

-

Synthesis and Properties of (1,3-Dioxolan-2-yl)furans | Request PDF - ResearchGate. Available at: [Link]

-

Preparation of benzophenone - PrepChem.com. Available at: [Link]

-

Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. - Der Pharma Chemica. Available at: [Link]

- CN102942463A - Preparation method for benzophenone compound - Google Patents.

-

Synthesis of 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride - PrepChem.com. Available at: [Link]

-

Methods for the preparation of benzophenones derivatives - European Patent Office - EP 0855379 A1. Available at: [Link]

-

Synthesis of benzophenone - Chemistry Stack Exchange. Available at: [Link]

- US5877353A - Process for the preparation of benzophenone derivatives - Google Patents.

-

Supporting Information - Digital CSIC. Available at: [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. Available at: [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Available at: [Link]

-

Acetal Protecting Group & Mechanism – - Total Synthesis. Available at: [Link]

-

Coek - Info - The Reaction of Grignard Reagents With 13 Dioxolan | PDF - Scribd. Available at: [Link]

- US11286254B2 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone - Google Patents.

-

Protection of Carbonyl Groups | Chem-Station Int. Ed. Available at: [Link]

-

Alcohol or phenol synthesis by acetal cleavage - Organic Chemistry Portal. Available at: [Link]

Sources

- 1. 3-(1,3-Dioxolan-2-yl)benzonitrile, 97% synthesis - chemicalbook [chemicalbook.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 4. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]

- 6. data.epo.org [data.epo.org]

3-(1,3-Dioxolan-2-YL)benzophenone chemical properties and structure

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1,3-Dioxolan-2-YL)benzophenone

For an audience of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the proposed synthesis, characterization, and potential applications of the novel compound, 3-(1,3-Dioxolan-2-YL)benzophenone. While this molecule is not extensively documented in current scientific literature, its structure represents a valuable intersection of the pharmacologically significant benzophenone scaffold and the versatile 1,3-dioxolane protecting group. This document outlines a scientifically grounded, hypothetical pathway to its creation and analysis.

Introduction: The Scientific Rationale

The benzophenone framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Its diaryl ketone structure provides a robust and versatile platform for chemical modification. The introduction of a 1,3-dioxolane moiety, a common protecting group for aldehydes and ketones, at the 3-position of the benzophenone core presents an intriguing synthetic intermediate.[3][4] This functionalization allows for selective reactions on other parts of the benzophenone structure while the carbonyl group of a benzaldehyde precursor is masked. Subsequent deprotection can then reveal a reactive aldehyde, opening pathways to a variety of derivatives.[5][6]

This guide will provide a prospective analysis of 3-(1,3-Dioxolan-2-YL)benzophenone, focusing on plausible synthetic routes and standard characterization techniques that would be employed to confirm its structure and purity.

Molecular Structure and Predicted Chemical Properties

The chemical structure of 3-(1,3-Dioxolan-2-YL)benzophenone combines a central carbonyl group linking two phenyl rings, with one ring substituted at the meta-position with a 1,3-dioxolane group.

Table 1: Predicted Chemical Properties of 3-(1,3-Dioxolan-2-YL)benzophenone

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF; likely insoluble in water. |

Proposed Synthetic Pathways

Two primary retrosynthetic strategies are proposed for the synthesis of 3-(1,3-Dioxolan-2-YL)benzophenone. The choice between these pathways would depend on the availability of starting materials and the desired scale of the synthesis.

Pathway A: Friedel-Crafts Acylation

This is a classic and direct method for forming aryl ketones.[7][8] The strategy involves the acylation of benzene with a suitably protected benzoyl chloride derivative.

Logical Framework:

-

Protection: The starting material, 3-formylbenzoic acid, is first converted to its acyl chloride. The aldehyde group is then protected as a 1,3-dioxolane to prevent side reactions during the Friedel-Crafts acylation.

-

Acylation: The protected benzoyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the target molecule.[9]

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 3-(1,3-Dioxolan-2-yl)benzoyl chloride.

-

To a solution of 3-formylbenzoic acid in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.[10]

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water, driving the reaction to completion.

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting 3-(1,3-dioxolan-2-yl)benzoic acid is then treated with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane to yield the corresponding acyl chloride.[11]

-

-

Step 2: Friedel-Crafts Acylation.

-

In a flask cooled in an ice bath, suspend anhydrous aluminum chloride in dry benzene.

-

Slowly add a solution of 3-(1,3-dioxolan-2-yl)benzoyl chloride in dry benzene.

-

After the addition, allow the reaction to stir at room temperature until completion, monitored by TLC.

-

Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

-

Workflow Diagram:

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. spegroup.ru [spegroup.ru]

- 11. taylorandfrancis.com [taylorandfrancis.com]

A Guide to the Spectroscopic Characterization of 3-(1,3-Dioxolan-2-YL)benzophenone

Introduction

3-(1,3-Dioxolan-2-YL)benzophenone is an aromatic ketone containing a benzophenone core and a dioxolane group. The benzophenone moiety is a common scaffold in photochemistry and medicinal chemistry, while the dioxolane group serves as a protecting group for the aldehyde functionality of 3-benzoylbenzaldehyde. Accurate structural elucidation is paramount for any research and development involving this compound, and the combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive analytical toolkit for this purpose.

This guide will delve into the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(1,3-Dioxolan-2-YL)benzophenone. The subsequent sections will provide detailed interpretations of the expected spectra, supported by established principles for similar chemical structures. Furthermore, standardized protocols for data acquisition are presented to ensure reproducibility and accuracy.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-(1,3-Dioxolan-2-YL)benzophenone is expected to reveal distinct signals for the aromatic protons of the two phenyl rings and the aliphatic protons of the dioxolane ring. The electron-withdrawing nature of the carbonyl group will deshield the ortho and para protons of the unsubstituted phenyl ring and the protons of the substituted phenyl ring.

Expected Chemical Shifts and Splitting Patterns:

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| H-2', H-6' | ~ 7.8 | Doublet | Ortho to the carbonyl group, deshielded. |

| H-3', H-5' | ~ 7.5 | Triplet | Meta to the carbonyl group. |

| H-4' | ~ 7.6 | Triplet | Para to the carbonyl group. |

| H-2 | ~ 7.9 | Singlet (broad) | Ortho to both the carbonyl and dioxolane-substituted carbon, highly deshielded. |

| H-4 | ~ 7.7 | Doublet | Ortho to the carbonyl group. |

| H-5 | ~ 7.5 | Triplet | Meta to both functional groups. |

| H-6 | ~ 7.6 | Doublet | Meta to the carbonyl group and ortho to the dioxolane-substituted carbon. |

| Dioxolane CH | ~ 5.8 | Singlet | Acetal proton. |

| Dioxolane CH₂ | ~ 4.1 | Multiplet | Methylene protons of the dioxolane ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon is expected to appear significantly downfield, while the aromatic and dioxolane carbons will have characteristic chemical shifts.

Expected Chemical Shifts:

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| C=O | ~ 196 | Characteristic for aromatic ketones. |

| C-1' | ~ 137 | Quaternary carbon attached to the carbonyl group. |

| C-2', C-6' | ~ 130 | Aromatic CH ortho to the carbonyl. |

| C-3', C-5' | ~ 128 | Aromatic CH meta to the carbonyl. |

| C-4' | ~ 132 | Aromatic CH para to the carbonyl. |

| C-1 | ~ 138 | Quaternary carbon attached to the carbonyl group. |

| C-3 | ~ 139 | Quaternary carbon attached to the dioxolane group. |

| C-2, C-4, C-5, C-6 | 128 - 134 | Aromatic CH carbons of the substituted ring. |

| Dioxolane CH | ~ 103 | Acetal carbon. |

| Dioxolane CH₂ | ~ 65 | Methylene carbons of the dioxolane ring. |

Predicted Infrared (IR) Spectrum

The IR spectrum of 3-(1,3-Dioxolan-2-YL)benzophenone will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. Additionally, characteristic bands for the C-O-C stretching of the dioxolane ring and the aromatic C-H and C=C bonds will be present.

Expected Characteristic Absorption Bands:

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O Stretch (Ketone) | 1670 - 1650 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-O-C Stretch (Acetal) | 1200 - 1020 | Strong (multiple bands)[1] |

The carbonyl stretching frequency is slightly lowered due to conjugation with the aromatic rings[2]. The acetal group will show several strong C-O stretching bands[1].

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum under electron ionization (EI) conditions is expected to show a prominent molecular ion peak (M⁺•). The fragmentation pattern will likely be dominated by cleavage adjacent to the carbonyl group, a characteristic feature of benzophenones[3][4].

Expected Molecular Ion and Major Fragments:

| m/z | Proposed Fragment |

| 254 | [M]⁺• (Molecular Ion) |

| 177 | [M - C₆H₅]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

The most abundant fragment is expected to be the benzoyl cation (m/z 105) due to its stability[4].

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-(1,3-Dioxolan-2-YL)benzophenone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (EI)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: Scan a suitable mass range, for example, m/z 40-300.

-

Source Temperature: Typically 200-250 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Data Visualization

Molecular Structure for NMR Analysis

Caption: Labeled structure of 3-(1,3-Dioxolan-2-YL)benzophenone for NMR peak assignment.

Predicted Mass Spectrometry Fragmentation Pathway

Sources

An In-depth Technical Guide to (3-(1,3-dioxolan-2-yl)phenyl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-(1,3-dioxolan-2-yl)phenyl)(phenyl)methanone, a benzophenone derivative with significant potential in synthetic organic chemistry. By integrating established chemical principles with practical insights, this document serves as a vital resource for professionals engaged in chemical research and development.

Chemical Identity and Nomenclature

The compound at the core of this guide is a substituted benzophenone, where a 1,3-dioxolane moiety is present on one of the phenyl rings. This structural feature, an ethylene glycol ketal, is often employed as a protecting group for a carbonyl functional group.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3-(1,3-dioxolan-2-yl)phenyl)(phenyl)methanone |

| Common Name | 3-(1,3-Dioxolan-2-YL)benzophenone |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| CAS Number | Not definitively available in public databases for the unsubstituted compound. Related substituted structures possess unique CAS numbers. |

Rationale and Significance in Synthetic Chemistry

The primary significance of (3-(1,3-dioxolan-2-yl)phenyl)(phenyl)methanone lies in its bifunctional nature. The benzophenone core is a well-established pharmacophore and photoactive group, while the dioxolane serves as a masked aldehyde or ketone. This allows for selective chemical transformations at other positions of the molecule without affecting the protected carbonyl group.

The acetal group is stable under neutral or basic conditions but can be readily hydrolyzed back to the carbonyl group under acidic conditions. This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions and enabling the construction of complex molecular architectures.

Synthetic Methodologies

The synthesis of (3-(1,3-dioxolan-2-yl)phenyl)(phenyl)methanone can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Pathway 1: Ketal Protection of a Precursor Ketone

This is arguably the most direct and common approach. The synthesis starts from 3-benzoylbenzaldehyde, which possesses two carbonyl groups of differing reactivity. The aldehyde is more susceptible to nucleophilic attack and can be selectively protected as its ethylene acetal.

Experimental Protocol: Acetalization of 3-Benzoylbenzaldehyde

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-benzoylbenzaldehyde (1 equivalent), ethylene glycol (1.5-2 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA). Toluene is a suitable solvent for this reaction as it forms an azeotrope with water, facilitating its removal.

-

Reaction Execution: The reaction mixture is heated to reflux. The water formed during the reaction is collected in the Dean-Stark trap.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired (3-(1,3-dioxolan-2-yl)phenyl)(phenyl)methanone.

Caption: Synthetic pathway via ketal protection.

Pathway 2: Grignard Reaction

This approach builds the benzophenone skeleton through a carbon-carbon bond-forming reaction. A key intermediate is the Grignard reagent derived from 2-(3-bromophenyl)-1,3-dioxolane.

Experimental Protocol: Grignard Reaction

-

Formation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-(3-bromophenyl)-1,3-dioxolane in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, 2-(3-(magnesiobromo)phenyl)-1,3-dioxolane.

-

Reaction with Benzaldehyde: The freshly prepared Grignard reagent is then cooled in an ice bath, and a solution of benzaldehyde (1 equivalent) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC).

-

Oxidation: The resulting secondary alcohol is then oxidized to the ketone. A variety of oxidizing agents can be used, such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Caption: Synthetic pathway via Grignard reaction.

Pathway 3: Friedel-Crafts Acylation

This classic electrophilic aromatic substitution reaction can also be employed. This would typically involve the acylation of a benzene ring with a suitable acyl chloride.

Conceptual Workflow: Friedel-Crafts Acylation

-

Preparation of the Acyl Chloride: The synthesis would commence with the oxidation of 3-(1,3-dioxolan-2-yl)toluene to 3-(1,3-dioxolan-2-yl)benzoic acid, followed by conversion to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).

-

Acylation: The resulting 3-(1,3-dioxolan-2-yl)benzoyl chloride would then be reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[1]. The reaction is an electrophilic aromatic substitution where the acylium ion attacks the benzene ring.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted, washed, dried, and purified, typically by chromatography or recrystallization.

Caption: Synthetic pathway via Friedel-Crafts acylation.

Physicochemical and Spectroscopic Properties

Specific experimental data for (3-(1,3-dioxolan-2-yl)phenyl)(phenyl)methanone is not widely reported in the literature. However, based on the properties of related benzophenone and dioxolane-containing compounds, the following characteristics can be anticipated.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Appearance | White to off-white solid or a viscous oil |

| Melting Point | Expected to be a low-melting solid |

| Boiling Point | High boiling point, likely >300 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. Insoluble in water. |

Anticipated Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the aromatic protons of the two phenyl rings would be observed in the range of δ 7.2-8.0 ppm. The protons of the ethylene glycol bridge in the dioxolane ring would likely appear as a multiplet around δ 4.0-4.2 ppm, and the methine proton of the dioxolane ring would be a singlet around δ 5.8-6.0 ppm.

-

¹³C NMR: The carbonyl carbon of the benzophenone moiety would exhibit a characteristic signal in the downfield region, typically around δ 195-197 ppm. Aromatic carbons would resonate in the δ 125-140 ppm range. The carbons of the dioxolane ring would be expected around δ 65 ppm (for the -CH₂- groups) and δ 100-105 ppm (for the acetal carbon).

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ketone would be prominent around 1660-1680 cm⁻¹. C-O stretching vibrations from the dioxolane ring would be visible in the 1000-1200 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the dioxolane group or cleavage at the carbonyl group.

Potential Applications in Research and Development

The unique structure of (3-(1,3-dioxolan-2-yl)phenyl)(phenyl)methanone makes it a valuable intermediate in several areas of chemical research:

-

Pharmaceutical Synthesis: As a building block for the synthesis of more complex drug candidates. The benzophenone scaffold is present in various biologically active molecules. The protected aldehyde functionality allows for further chemical modifications, such as the introduction of other pharmacophores.

-

Photochemistry: Benzophenone itself is a well-known photosensitizer. This derivative could be used in photochemical reactions where the protected carbonyl group can be later revealed for subsequent transformations.

-

Materials Science: As a monomer or precursor for the synthesis of novel polymers with specific optical or electronic properties. The benzophenone moiety can impart UV-blocking or photo-crosslinking capabilities to materials.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and acids.

Conclusion

(3-(1,3-Dioxolan-2-yl)phenyl)(phenyl)methanone is a strategically important molecule in organic synthesis. Its synthesis, while not extensively documented for the specific unsubstituted compound, can be reliably achieved through established synthetic methodologies such as ketal protection, Grignard reactions, or Friedel-Crafts acylation. The ability to mask a reactive carbonyl group while retaining the versatile benzophenone core makes this compound a valuable tool for chemists in academia and industry. Further research into its specific properties and applications is warranted and promises to unveil new opportunities in drug discovery and materials science.

References

-

PHYWE Systeme GmbH & Co. KG. Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol. Accessed January 17, 2026. [Link]

-

Wikipedia. Friedel–Crafts reaction. Accessed January 17, 2026. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-(1,3-Dioxolan-2-YL)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction and Structural Rationale

3-(1,3-Dioxolan-2-YL)benzophenone incorporates the rigid, aromatic benzophenone core with a polar 1,3-dioxolane group. This combination of a large, nonpolar backbone with a polar, hydrogen-bond accepting acetal functional group suggests a nuanced physicochemical profile. Understanding these properties is paramount for applications ranging from reaction condition optimization and purification to formulation development in the pharmaceutical sciences. The benzophenone scaffold is a common feature in molecules with diverse biological activities, and the dioxolane group can influence pharmacokinetic properties.[1]

Table 1: Physicochemical Properties of Parent Moieties

| Compound | Molecular Formula | Melting Point (°C) | Solubility |

| Benzophenone | C₁₃H₁₀O | 48.5 | Insoluble in water; soluble in organic solvents like ethanol and ether.[2][3] |

| 1,3-Dioxolane | C₃H₆O₂ | -95 | Miscible with water and a wide range of organic solvents. |

The presence of the bulky, nonpolar benzophenone structure is expected to be the dominant factor in determining the melting point, suggesting that 3-(1,3-Dioxolan-2-YL)benzophenone will be a crystalline solid at room temperature. The dioxolane group, with its two oxygen atoms, can participate in hydrogen bonding, which may slightly increase its aqueous solubility compared to the parent benzophenone.[4]

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Predicted Melting Point Behavior

Given the high melting point of benzophenone (48.5 °C), it is anticipated that 3-(1,3-Dioxolan-2-YL)benzophenone will also have a melting point well above room temperature. The addition of the dioxolane group increases the molecular weight and may introduce additional intermolecular interactions, potentially leading to a higher melting point than benzophenone itself.

Experimental Protocol: Capillary Melting Point Determination (USP <741> Method)

This protocol adheres to the standards set forth by the United States Pharmacopeia (USP) for melting range determination, ensuring accuracy and reliability.[5][6]

Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperature range from the point of initial melting (onset) to complete liquefaction (clear point) is recorded as the melting range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered to allow for uniform packing in the capillary tube.

-

Capillary Tube Loading: Load the dry powder into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[6] Pack the sample tightly by tapping the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This will inform the rate of heating for the accurate measurement.

-

Accurate Measurement: For a new, cooled sample, begin heating at a rate of approximately 10°C per minute until the temperature is about 20°C below the approximate melting point.

-

Controlled Heating: Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Observation and Recording:

-

T₁ (Onset of Melting): Record the temperature at which the first drop of liquid is observed.

-

T₂ (Completion of Melting): Record the temperature at which the last solid particle melts.

-

-

Reporting: The melting range is reported as T₁ - T₂. For a pure compound, this range should be narrow.

Self-Validation: The accuracy of the melting point apparatus should be regularly verified using certified reference standards with known melting points.[7] A mixed melting point determination, where the sample is mixed with a known standard, can confirm the identity of the compound.[5]

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Determination of Solubility

Solubility is a fundamental property that dictates how a compound will behave in various solvent systems, which is critical for reaction chemistry, purification, and pharmaceutical formulation. The "like dissolves like" principle is a useful starting point; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[8]

Predicted Solubility Profile

The large benzophenone portion of 3-(1,3-Dioxolan-2-YL)benzophenone suggests it will be largely nonpolar. Therefore, it is expected to have low solubility in water and higher solubility in common organic solvents. The dioxolane group, with its ether-like characteristics, may impart some solubility in moderately polar solvents.

Table 2: Predicted Solubility of 3-(1,3-Dioxolan-2-YL)benzophenone

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | The large, nonpolar aromatic structure will interact favorably with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The ketone and dioxolane groups can engage in dipole-dipole interactions. |

| Polar Protic | Ethanol, Methanol | Moderate | The dioxolane's oxygen atoms can act as hydrogen bond acceptors. |

| Aqueous | Water | Low | The dominant nonpolar character of the benzophenone core limits aqueous solubility.[3] |

Experimental Protocol: Shake-Flask Method (OECD Guideline 105)

The shake-flask method is a reliable technique for determining the water solubility of a substance.[9][10]

Principle: An excess amount of the solid is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Step-by-Step Methodology:

-

Preliminary Test: A preliminary test can be conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibrium Establishment:

-

Add an excess amount of 3-(1,3-Dioxolan-2-YL)benzophenone to a known volume of water in a flask.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand at the same constant temperature to allow for the separation of the undissolved solid.

-

Centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the chromophoric nature of the benzophenone moiety.

-

-

Calculation and Reporting: The solubility is reported in units of mass per volume (e.g., mg/L or g/100 mL).

Self-Validation: The experiment should be performed in triplicate to ensure the reproducibility of the results. The analytical method used for concentration determination must be validated for linearity, accuracy, and precision.

Diagram 2: Workflow for Solubility Determination (Shake-Flask Method)

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Conclusion

While direct experimental values for the melting point and solubility of 3-(1,3-Dioxolan-2-YL)benzophenone are not currently documented, this guide provides a robust framework for their determination. By understanding the influence of the constituent benzophenone and dioxolane moieties, researchers can make informed predictions about these crucial physical properties. The detailed, standards-compliant experimental protocols outlined herein offer a clear path for the empirical characterization of this and other novel compounds, ensuring data integrity and reproducibility in a research and development setting.

References

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Solubility of Organic Compounds. Chem LibreTexts. [Link]

-

USP General Chapter <741> Melting Range or Temperature. U.S. Pharmacopeia. [Link]

-

The Influence of Dioxolane Ring Conjugates on Biological Activities: A Review Study. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Experiment (1) Determination of Melting Points. University of Technology, Iraq. [Link]

-

Synthesis and Optical Properties of Dioxolane-Functionalized Hexacenes and Heptacenes. Organic Letters. [Link]

-

Organic Solvent Solubility Data Book. CORE. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

Benzophenone - Wikipedia. Wikipedia. [Link]

-

Prediction of solubility curves and melting properties of organic and pharmaceutical compounds. PubMed. [Link]

-

Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

OECD 105 - Water Solubility. Situ Biosciences. [Link]

-

BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. [Link]

-

USP melting point reference standards: Evaluation of parameters that affect the melting point. ResearchGate. [Link]

-

Prediction of solubility curves and melting properties of organic and pharmaceutical compounds. DiVA. [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC - NIH. [Link]

-

Synthesis and Physico-chemical Properties of Dioxolane Nucleoside Analogues. ResearchGate. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Radiometric method for determining solubility of organic solvents in water. ACS Publications. [Link]

-

Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A. [Link]

-

<741> MELTING RANGE OR TEMPERATURE. U.S. Pharmacopeia. [Link]

-

OECD GUIDELINES FOR TESTING CHEMICALS. Pure. [Link]

-

Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation. ResearchGate. [Link]

-

1,3-Dioxolane - Wikipedia. Wikipedia. [Link]

-

Water Solubility. Scymaris. [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

-

USP 741 Melting Point or Range. Scribd. [Link]

- Method for determining solubility of a chemical compound.

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

2.6: Physical properties of organic compounds. Chemistry LibreTexts. [Link]

-

E.4.10. [4.9] Solubility in organic solvents / fat solubility. ECHA. [Link]

-

Benzophenone. PubChem. [Link]

Sources

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 2. Benzophenone - Wikipedia [en.wikipedia.org]

- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uspbpep.com [uspbpep.com]

- 6. thinksrs.com [thinksrs.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. filab.fr [filab.fr]

- 10. Water Solubility | Scymaris [scymaris.com]

An In-depth Technical Guide on the Reactivity of the Dioxolane Group on a Benzophenone Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Moieties

In the landscape of complex organic synthesis and medicinal chemistry, the strategic use of protecting groups is paramount to achieving desired molecular transformations.[1][2] The 1,3-dioxolane group, a cyclic acetal, serves as a robust shield for carbonyl functionalities, particularly aldehydes and ketones, against a wide array of non-acidic reagents.[1][3] When this unassuming five-membered ring is appended to a benzophenone scaffold, a molecule renowned for its photochemical activity and prevalence in bioactive compounds, a fascinating interplay of reactivity emerges.[4][5] This guide provides a comprehensive exploration of the chemical behavior of the dioxolane group on a benzophenone core, offering insights into its stability, cleavage mechanisms, and the subtle yet significant influence of the benzophenone moiety.

The benzophenone scaffold itself is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][6] Its derivatives are also widely used as photoinitiators and UV absorbers.[5][7] Understanding the reactivity of a dioxolane protecting group in the context of this versatile scaffold is therefore crucial for designing effective synthetic routes and developing novel therapeutics.[8][9]

Core Principles of Dioxolane Reactivity: Stability and Lability

The 1,3-dioxolane group is prized for its general stability under neutral and basic conditions, rendering it inert to many nucleophiles, bases, and reducing agents.[1][10] This resilience allows for selective chemical modifications at other sites within a molecule. However, the Achilles' heel of the dioxolane group is its susceptibility to acidic conditions.[1]

Acid-Catalyzed Hydrolysis: The Primary Deprotection Pathway

The cleavage of a dioxolane is an acid-catalyzed hydrolysis, the reverse of its formation.[1][11] The reaction proceeds through protonation of one of the dioxolane's oxygen atoms, which creates a good leaving group. Subsequent intramolecular rearrangement and nucleophilic attack by water regenerate the parent carbonyl compound and ethylene glycol.[1]

The rate of this hydrolysis is influenced by several factors, including the steric environment around the acetal carbon. For instance, 1,3-dioxolane derivatives of sterically hindered ketones, such as those derived from acetophenone, hydrolyze at a considerably slower rate than those of less hindered aldehydes.[12] This steric hindrance is a key consideration when planning deprotection steps in a synthetic sequence.

The Benzophenone Influence: More Than Just a Bystander

The presence of the benzophenone scaffold introduces unique electronic and photochemical dimensions to the reactivity of the attached dioxolane group.

Electronic Effects on Hydrolysis

Photochemical Reactivity: A Double-Edged Sword

Benzophenone is a celebrated photosensitizer, readily undergoing excitation to a triplet state upon UV irradiation.[13][14] This triplet state is a potent hydrogen atom abstractor.[13] This photochemical property can have significant implications for the stability of an adjacent dioxolane ring.

While direct photochemical cleavage of the dioxolane ring by the excited benzophenone is not a commonly reported deprotection strategy, the potential for intramolecular hydrogen abstraction from the dioxolane ring exists. This could initiate radical-based side reactions, leading to undesired byproducts. Researchers should exercise caution when subjecting benzophenone-dioxolane compounds to UV light, especially in the presence of hydrogen donors.[13]

Conversely, the field of photoremovable protecting groups (PPGs) offers a tantalizing possibility.[15][16][17] While classic PPGs often rely on nitrobenzyl or similar chromophores, the inherent photochemical activity of benzophenone could potentially be harnessed for a controlled, light-triggered deprotection under specific conditions.[15][18] This remains an area ripe for further investigation.

Experimental Protocols: A Practical Guide

The following sections provide standardized, yet adaptable, protocols for the protection of a benzophenone carbonyl as a dioxolane and its subsequent deprotection.

Protection of Benzophenone via Dioxolane Formation

This protocol describes a standard procedure for the acid-catalyzed formation of a 1,3-dioxolane from benzophenone and ethylene glycol.

Objective: To protect the carbonyl group of benzophenone as a 1,3-dioxolane.

Materials:

-

Benzophenone

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard workup and purification reagents (e.g., saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, rotary evaporator, and silica gel for chromatography).

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add benzophenone (1.0 eq), toluene (as solvent), and ethylene glycol (1.1-1.5 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).

-

Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction (typically several hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the organic layer with saturated aqueous NaHCO₃ solution.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography if necessary.

Diagram: Dioxolane Formation Workflow

Caption: Workflow for the protection of benzophenone as a dioxolane.

Deprotection of Benzophenone Dioxolane

This protocol outlines the acid-catalyzed hydrolysis to regenerate the benzophenone from its dioxolane derivative.

Objective: To deprotect the dioxolane and regenerate the benzophenone carbonyl.

Materials:

-

Benzophenone dioxolane derivative

-

Acetone and water (or other suitable solvent systems like THF/water)

-

2M Hydrochloric acid (HCl) or other suitable acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard workup and purification reagents.

Procedure:

-

Dissolve the benzophenone dioxolane derivative in a mixture of acetone and water (e.g., 5:1 v/v) in a round-bottom flask.[1]

-

Add a catalytic amount of 2M hydrochloric acid.[1]

-

Stir the mixture at room temperature. Gentle heating can be applied to accelerate the reaction if necessary.[1]

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 1-6 hours).[1]

-

Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.[1]

-

Remove the bulk of the acetone under reduced pressure.[1]

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude benzophenone.

-

Purify by recrystallization or silica gel chromatography if necessary.

Diagram: Dioxolane Deprotection Workflow

Caption: Workflow for the deprotection of a benzophenone dioxolane.

Data Presentation: Characterization and Monitoring

The successful formation and cleavage of the dioxolane group can be monitored and confirmed using standard analytical techniques.

| Technique | Dioxolane Formation | Dioxolane Cleavage |

| TLC | Disappearance of the benzophenone spot and appearance of a new, typically less polar, product spot. | Disappearance of the dioxolane spot and reappearance of the benzophenone spot. |

| ¹H NMR | Disappearance of the carbonyl carbon signal in the ¹³C NMR. Appearance of a characteristic singlet for the -OCH₂CH₂O- protons (typically around 3.5-4.5 ppm) and a new quaternary carbon signal for the acetal carbon in the ¹³C NMR. | Reappearance of the carbonyl carbon signal in the ¹³C NMR. Disappearance of the -OCH₂CH₂O- proton signals. |

| IR | Disappearance of the strong C=O stretch of the benzophenone (typically around 1660 cm⁻¹). Appearance of C-O stretching bands (typically in the 1200-1000 cm⁻¹ region). | Reappearance of the strong C=O stretch. |

| Mass Spec | Observation of the molecular ion corresponding to the mass of the benzophenone dioxolane. | Observation of the molecular ion corresponding to the mass of benzophenone. |

Conclusion and Future Perspectives

The dioxolane group serves as a reliable and versatile protecting group for the benzophenone carbonyl, offering stability in neutral and basic media while being readily cleavable under acidic conditions. The benzophenone scaffold, while generally not interfering with the fundamental reactivity of the dioxolane, introduces a photochemical dimension that researchers must consider, particularly when working with UV-sensitive systems.

Future research in this area could focus on leveraging the photochemical properties of the benzophenone moiety to develop novel, light-triggered deprotection strategies. This would provide an orthogonal method for unmasking the carbonyl group, adding a valuable tool to the synthetic chemist's arsenal. Furthermore, a deeper kinetic analysis of the acid-catalyzed hydrolysis of various substituted benzophenone dioxolanes would provide valuable data for predicting reaction times and optimizing deprotection conditions in complex syntheses. As the importance of benzophenone derivatives in medicinal chemistry continues to grow, a thorough understanding of the interplay between this privileged scaffold and common protecting groups like the dioxolane will be indispensable for the next generation of drug discovery and development.

References

-

Fife, T. H., & Jao, L. K. (1965). Steric Effects in Ketal Hydrolysis. The Journal of Organic Chemistry, 30(5), 1492–1495. [Link]

-

Scribd. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14, 20339-20350. [Link]

-

ResearchGate. Synthesis of new benzophenone derivatives with potential, antiinflammatory activity. [Link]

-

Singh, S., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1436-1461. [Link]

-

Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC, 14, 20339-20350. [Link]

-

ResearchGate. ChemInform Abstract: A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. [Link]

- Google Patents.

-

Journal of the Chemical Society B: Physical Organic. Reactions of keten acetals. Part II. The hydrolysis of 2-dichloromethylene-1,3-dioxolan: general acid catalysis and rate and product hydrogen isotope effects. [Link]

-

Taylor & Francis. Benzophenone – Knowledge and References. [Link]

-

University of Pennsylvania. Protecting Groups. [Link]

-

ACS Publications. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Reactions of benzophenone in its triplet state with aliphatic substrates: hydrogen isotope exchange, formation of organochromium(III) species, and related reactions. [Link]

-

Chemical Society Reviews. Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. [Link]

-

PMC. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. [Link]

-

PMC. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. [Link]

-

Semantic Scholar. The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. [Link]

-

Journal of Materials Chemistry B. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. [Link]

-

J Am Chem Soc. Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. [Link]

-

Wikipedia. Dioxolane. [Link]

-

Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]

- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reactions of benzophenone in its triplet state with aliphatic substrates: hydrogen isotope exchange, formation of organochromium(III) species, and related reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-formylbenzophenone as a precursor

An In-depth Technical Guide to the Synthesis of 3-Formylbenzophenone as a Precursor

Authored by a Senior Application Scientist

Abstract

3-Formylbenzophenone is a pivotal precursor in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique bifunctional nature, incorporating both a reactive aldehyde and a diaryl ketone scaffold, makes it a valuable building block for complex molecular architectures. The benzophenone moiety itself is a ubiquitous structure in numerous pharmacologically active natural products and synthetic drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1] This guide provides a comprehensive technical overview of the primary synthetic pathways to 3-formylbenzophenone, designed for researchers, chemists, and professionals in drug development. We will delve into two robust synthetic strategies, elucidating the mechanistic rationale behind experimental choices, providing detailed, self-validating protocols, and presenting quantitative data to ensure reproducibility.

Strategic Overview of Synthetic Pathways

The synthesis of 3-formylbenzophenone can be approached from multiple angles. The key challenge lies in achieving the correct 1,3- (meta) substitution pattern on one of the phenyl rings. Direct formylation or acylation of a monosubstituted benzene ring often leads to a mixture of ortho- and para-isomers, making the meta-product difficult to isolate. Therefore, a successful synthesis must strategically control regioselectivity. This guide will focus on the most reliable and field-proven methodology: a two-step sequence involving an initial regioselective Friedel-Crafts acylation to form an intermediate, followed by a selective oxidation.

Primary Synthetic Strategy:

-

Step 1: Synthesis of 3-Methylbenzophenone. This is achieved via a Friedel-Crafts acylation of benzene with m-toluoyl chloride. This retro-synthetic approach, where the directing group is placed on the acylating agent rather than the aromatic substrate, guarantees the desired meta regiochemistry.[2]

-

Step 2: Oxidation of 3-Methylbenzophenone. The methyl group of the intermediate is then oxidized to the target formyl group. This transformation can be accomplished using various oxidizing agents, with the choice depending on desired selectivity, yield, and reaction conditions.[3]

We will also briefly discuss alternative, more direct formylation methods and the inherent challenges associated with them.

Detailed Methodology: Friedel-Crafts Acylation and Subsequent Oxidation

This two-step pathway is the most widely applicable and scalable method for producing high-purity 3-formylbenzophenone.

Part I: Synthesis of 3-Methylbenzophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[4] To circumvent the regioselectivity issue, we acylate unsubstituted benzene with an acyl chloride that already contains the methyl group in the meta position (m-toluoyl chloride). This ensures the formation of 3-methylbenzophenone as the sole regioisomeric product.[2]

Causality and Experimental Choices

-

Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the classic and highly effective Lewis acid for this reaction. It coordinates with the acyl chloride to generate a highly electrophilic acylium ion, which is the key reactive species.[2][5] A stoichiometric amount is required as AlCl₃ complexes with the product ketone.[4]

-

Anhydrous Conditions: The reaction is extremely sensitive to moisture, as water would react with and deactivate the AlCl₃ catalyst.[5] All glassware must be oven-dried, and reagents should be anhydrous.

-

Quenching: The reaction is quenched by carefully pouring the mixture into ice and hydrochloric acid. This hydrolyzes the aluminum chloride-ketone complex, liberating the product, and dissolves the aluminum salts in the aqueous phase.[2]

Experimental Workflow: Friedel-Crafts Acylation

Caption: Workflow for the synthesis of 3-methylbenzophenone.

Detailed Protocol: Friedel-Crafts Acylation

-

Setup: To a 500 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap), add anhydrous aluminum chloride (AlCl₃) (see Table 1). Suspend the AlCl₃ in anhydrous dichloromethane (DCM) (150 mL).

-

Reagent Addition: Cool the stirred suspension to 0-5°C using an ice bath. Add m-toluoyl chloride dropwise from the dropping funnel over 30 minutes. Following this, add benzene dropwise over 30 minutes, maintaining the internal temperature below 10°C.[2]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[2]

-

Work-up: Carefully and slowly pour the reaction mixture into a 1 L beaker containing a vigorously stirred mixture of crushed ice (300 g) and concentrated hydrochloric acid (100 mL).[2]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 75 mL).

-

Purification: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude 3-methylbenzophenone by either recrystallization from ethanol/water or column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford the pure product.[6]

Quantitative Data: Reagents for 3-Methylbenzophenone Synthesis

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume/Mass | Molar Equiv. |

| Benzene | C₆H₆ | 78.11 | 128 | 10.0 g (11.4 mL) | 1.2 |

| m-Toluoyl Chloride | C₈H₇ClO | 154.59 | 107 | 16.5 g (13.8 mL) | 1.0 |

| Aluminum Chloride | AlCl₃ | 133.34 | 128 | 17.1 g | 1.2 |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | 150 mL | - |

Part II: Oxidation of 3-Methylbenzophenone to 3-Formylbenzophenone

With pure 3-methylbenzophenone in hand, the next step is the selective oxidation of the benzylic methyl group to an aldehyde. This is a critical transformation that requires careful selection of the oxidizing agent to avoid over-oxidation to the carboxylic acid or unwanted side reactions.

Causality and Experimental Choices

-

Oxidizing Agent: While strong oxidants like hot potassium permanganate (KMnO₄) can perform this conversion, they often lead to the carboxylic acid and can be unselective.[3] More modern and selective methods are preferred. A common and effective choice is chromium trioxide (CrO₃) in the presence of acetic anhydride, which traps the aldehyde as a geminal diacetate intermediate, preventing over-oxidation. This intermediate is then easily hydrolyzed to the desired aldehyde.

-

Reaction Conditions: The reaction temperature must be carefully controlled. The initial formation of the diacetate is typically performed at low temperatures (0-5°C) to manage the exothermic nature of the reaction and enhance selectivity.

Reaction Pathway: Oxidation of Methyl Group

Caption: Oxidation of 3-methylbenzophenone to 3-formylbenzophenone.

Detailed Protocol: Oxidation

-

Setup: In a 250 mL round-bottom flask, dissolve 3-methylbenzophenone (see Table 2) in acetic anhydride. Cool the solution to 0°C in an ice-salt bath.

-

Oxidant Preparation: In a separate beaker, carefully and slowly add chromium trioxide (CrO₃) to acetic anhydride with cooling to form the oxidizing solution. Caution: This addition is exothermic and should be done in small portions.

-

Reaction: Add a catalytic amount of concentrated sulfuric acid to the 3-methylbenzophenone solution. Then, add the prepared CrO₃ solution dropwise, ensuring the internal temperature remains between 0-5°C.

-

Monitoring: After the addition is complete, stir the reaction mixture at 5°C for 2 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up & Hydrolysis: Quench the reaction by pouring it into a beaker of ice water. Stir until the excess acetic anhydride has hydrolyzed. Extract the mixture three times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude residue contains the geminal diacetate.

-

Final Step: To the crude product, add a mixture of ethanol, water, and a few drops of concentrated HCl. Heat the mixture at reflux for 1 hour to hydrolyze the diacetate to the aldehyde. Cool, extract with ethyl acetate, wash, dry, and concentrate. Purify the final product, 3-formylbenzophenone, by column chromatography (silica gel, eluent: 10-20% ethyl acetate in hexanes).

Quantitative Data: Reagents for Oxidation

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume/Mass | Molar Equiv. |

| 3-Methylbenzophenone | C₁₄H₁₂O | 196.25 | 51 | 10.0 g | 1.0 |

| Chromium Trioxide | CrO₃ | 99.99 | 127.5 | 12.7 g | 2.5 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | - | 100 mL | - |

| Sulfuric Acid | H₂SO₄ | 98.08 | cat. | ~0.5 mL | cat. |

Alternative Synthetic Routes: A Brief Discussion

While the two-step method described is highly reliable, it is instructive to consider direct formylation techniques.

-

Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and HCl with a Lewis acid catalyst.[7][8] However, it is generally not effective for deactivated rings.[9] The benzoyl group of benzophenone is a deactivating group, making this approach low-yielding and impractical.

-

Gattermann Reaction: This variant uses hydrogen cyanide (or a safer source like zinc cyanide) and HCl.[9][10] While applicable to a broader range of substrates than the Gattermann-Koch, it still struggles with deactivated systems.[11]

-

Vilsmeier-Haack Reaction: This method uses phosphorus oxychloride and a formamide (like DMF) to formylate activated aromatic rings. It is generally ineffective for strongly deactivated rings like benzophenone.

These direct methods, while appearing more atom-economical, are mechanistically unsuitable for the benzophenone scaffold, reinforcing the strategic value of the acylation-oxidation sequence.

Purification and Characterization

Proper purification and characterization are essential to validate the synthesis.

-

Purification: Column chromatography is the most effective method for purifying both the intermediate and the final product.[6] Recrystallization can also be employed if a suitable solvent system is found.[12]

-

Characterization: The identity and purity of 3-formylbenzophenone should be confirmed using standard analytical techniques:

-

¹H NMR: Expect signals for the aldehyde proton (~10 ppm), and complex multiplets for the aromatic protons.

-

¹³C NMR: Expect signals for the aldehyde carbon (~190 ppm), the ketone carbonyl carbon (~195 ppm), and aromatic carbons.

-